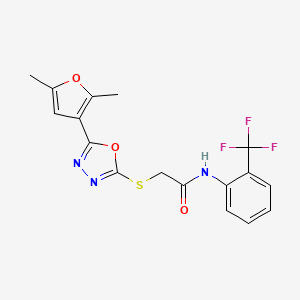

![molecular formula C10H9N3OS B2712373 3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 92663-26-8](/img/structure/B2712373.png)

3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . These methods often involve the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents present on the pyrimidine ring .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Derivatives

Research by Sauter & Deinhammer (1973) focused on synthesizing derivatives of 2-mercapto-thieno[2.3-d]pyrimidin-4(3H)-one, including the direct reaction with thiourea and allyl-isothiocyanate to produce novel compounds through cyclization processes Sauter & Deinhammer, 1973.

Novel Synthesis Methods

A study by Mohsenimehr et al. (2014) demonstrated a one-pot synthesis approach for novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst, showcasing a green and efficient method for producing these compounds Mohsenimehr et al., 2014.

Chemical Properties and Applications

Structure and Reactivity

Dyachenko et al. (2018) explored the reactivity of 2-(allylamino)pyrido[3,2-d]pyrimidin-4(3H)-one, revealing insights into its potential for forming linearly and angularly fused derivatives under various conditions, contributing to the chemical diversity of pyrimidine derivatives Dyachenko et al., 2018.

Antimicrobial and Anti-inflammatory Properties

A synthesis and pharmacological screening study by Devani et al. (1976) on 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids demonstrated significant antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds Devani et al., 1976.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-2-6-13-9(14)7-4-3-5-11-8(7)12-10(13)15/h2-5H,1,6H2,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGUGAMDDNAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(NC1=S)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)

![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)

![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)

![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)

![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)